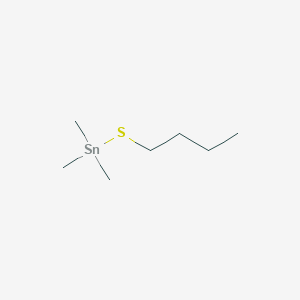

Stannane, (butylthio)trimethyl-

Description

BenchChem offers high-quality Stannane, (butylthio)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, (butylthio)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1000-69-7 |

|---|---|

Molecular Formula |

C7H18SSn |

Molecular Weight |

253 g/mol |

IUPAC Name |

butylsulfanyl(trimethyl)stannane |

InChI |

InChI=1S/C4H10S.3CH3.Sn/c1-2-3-4-5;;;;/h5H,2-4H2,1H3;3*1H3;/q;;;;+1/p-1 |

InChI Key |

ZSEWTHPNDOIREW-UHFFFAOYSA-M |

SMILES |

CCCCS[Sn](C)(C)C |

Canonical SMILES |

CCCCS[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Stannane, Butylthio Trimethyl and Analogous Organotin Iv Thioethers

Direct Synthesis Approaches

Direct synthesis methods involve the reaction of an organotin species with a sulfur-containing reagent to form the desired thioether in a single step.

Ligand exchange is a common strategy for the synthesis of organotin thioethers. This approach involves the reaction of an organotin compound, often an oxide or alkoxide, with a thiol. gelest.com For instance, the reaction of a bis(triorganotin) oxide with a thiol cleaves the Sn-O-Sn bond and forms the corresponding organotin thioether and water. gelest.com This equilibrium-driven reaction is often facilitated by the removal of water, for example, through azeotropic distillation with toluene. gelest.com

A general representation of this reaction is: (R₃Sn)₂O + 2 R'SH ⇌ 2 R₃SnSR' + H₂O

A variety of sulfur-based ligands can be employed to synthesize organotin thioethers and related compounds.

Thiolates: The reaction between an organotin halide and a pre-formed thiolate (the conjugate base of a thiol) is a widely used method. masterorganicchemistry.com Thiolates are excellent nucleophiles and readily displace halide ions from the organotin precursor in an Sâ‚‚ reaction. masterorganicchemistry.com This method is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Dithiocarbamates: Organotin(IV) dithiocarbamate (B8719985) complexes are synthesized by reacting organotin(IV) halides with dithiocarbamate ligands. mdpi.comnih.gov The dithiocarbamate ligands are typically prepared in situ from a secondary amine and carbon disulfide. researchgate.net The number of dithiocarbamate ligands that coordinate to the tin atom is determined by the number of halide ions on the organotin precursor. mdpi.comnih.gov For example, a diorganotin dihalide will react with two equivalents of the dithiocarbamate ligand. nih.gov

Sulfides: Organotin sulfides can be prepared by reacting organotin halides with a source of sulfide (B99878) ions, such as hydrogen sulfide (H₂S) or a metal sulfide. gelest.com Diorganotin sulfides often exist as cyclic trimers. gelest.com

Precursor Chemistry and Derivatization

This approach involves the synthesis of a reactive organotin precursor, which is then further reacted to yield the desired thioether.

Organotin halides are versatile and widely used precursors for the synthesis of organotin thioethers. wikipedia.org The reactivity of the tin-halogen bond allows for nucleophilic substitution by various sulfur-containing nucleophiles. masterorganicchemistry.com

The general reaction scheme is: R₃Sn-X + R'S⁻ → R₃Sn-SR' + X⁻ (where X = Cl, Br, I)

This method is highly efficient for forming tin-sulfur bonds. masterorganicchemistry.com The choice of solvent is important, with polar aprotic solvents often being used to facilitate the Sâ‚‚ mechanism. youtube.com

Table 1: Examples of Organotin Thioether Synthesis from Organotin Halides

| Organotin Halide Precursor | Sulfur Reagent | Product | Reference |

| Trimethyltin (B158744) chloride | Butanethiolate | Stannane, (butylthio)trimethyl- | masterorganicchemistry.com |

| Dibutyltin dichloride | Sodium sulfide | Dibutyltin sulfide | gelest.com |

| Triphenyltin chloride | N-ethyl-N-phenyldithiocarbamate | Triphenyltin(IV) N-ethyl-N-phenyldithiocarbamate | nih.gov |

The synthesis of the organotin precursors themselves, such as trimethylstannyl derivatives, is a critical preliminary step.

Grignard Reactions: A common method for preparing tetraorganotin compounds is the reaction of a tin tetrahalide (e.g., SnCl₄) with a Grignard reagent. wikipedia.org For example, tetraethyltin (B1219993) can be synthesized from tin tetrachloride and ethylmagnesium bromide. wikipedia.org

Redistribution Reactions (Kocheshkov Comproportionation): Symmetrical tetraorganotin compounds can be converted to organotin halides through redistribution reactions with tin tetrahalides. wikipedia.org The stoichiometry of the reactants controls the degree of substitution, allowing for the formation of tri-, di-, and mono-organotin halides. wikipedia.org

A general representation is: (4-n)R₄Sn + nSnCl₄ → 4 R₄₋ₙSnClₙ

Green Chemistry Principles in Organotin Thioether Synthesis

Efforts are being made to develop more environmentally friendly methods for the synthesis of organotin thioethers and related compounds.

Solvent-Free Reactions: Some methods aim to reduce or eliminate the use of volatile organic solvents. For instance, the direct reaction of alcohols with thiols to form thioethers can be carried out under solvent-free conditions using solid acid catalysts. nih.gov

Thiol-Free Synthesis: Given the malodorous nature of thiols, methods that avoid their direct use are desirable. One approach involves the use of tetramethylthiourea (B1220291) as a sulfur source in a photochemical organocatalytic reaction with aryl chlorides and alcohols to produce aryl alkyl thioethers. nih.gov Another strategy utilizes S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts (Bunte salts), which are readily prepared from sodium thiosulfate and react with Grignard reagents to yield sulfides without the use of thiol starting materials or byproducts. organic-chemistry.org

Catalytic Methods: The use of catalysts can improve reaction efficiency and reduce waste. For example, indium triiodide can catalyze the substitution of acetoxy groups in various acetates with thiosilanes to produce thioethers. organic-chemistry.org

Advanced Spectroscopic Characterization and Structural Elucidation of Stannane, Butylthio Trimethyl

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment within a molecule. By analyzing the vibrational frequencies of specific bonds, it is possible to deduce information about bond strength, and the local symmetry of the molecular framework.

Infrared (IR) Spectroscopic Analysis of Sn-S, Sn-C, Sn-O, and Sn-Cl Linkages

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic stretching vibrations of various functional groups and linkages within organotin compounds. The fundamental stretching vibrations involving the tin atom are typically observed at frequencies below 650 cm⁻¹. youtube.com While the Sn-C stretching vibrations are generally less affected by changes in the coordination number of the tin atom, the stretching modes of tin bonded to more electronegative elements (Sn-X) are sensitive to such changes. youtube.com

The key IR absorption bands for Stannane, (butylthio)trimethyl- and related organotin compounds are summarized below. It is important to note that the precise position of these bands can be influenced by the molecular environment and the physical state of the sample.

| Bond | Typical IR Stretching Frequency (cm⁻¹) | Reference |

| Sn-S | 300 - 400 | mdpi.com |

| Sn-C | 500 - 600 | rsc.org |

| Sn-O | 550 - 650 | rsc.orgresearchgate.net |

| Sn-Cl | 240 - 350 | libretexts.orgcdnsciencepub.com |

The Sn-S stretching frequency in organotin dithiocarbamates, which are analogous to the butylthio group, is typically found in the 300-400 cm⁻¹ range. mdpi.com The Sn-C stretching vibrations in organotin compounds are consistently observed in the 500-600 cm⁻¹ region. rsc.org For comparison, the Sn-O stretching vibrations in organotin oxides and alkoxides appear at slightly higher frequencies, generally between 550 cm⁻¹ and 650 cm⁻¹. rsc.orgresearchgate.net In organotin chlorides, the Sn-Cl stretching frequency is found at lower wavenumbers, typically in the 240-350 cm⁻¹ range, with the exact frequency being sensitive to the coordination number of the tin atom. libretexts.orgcdnsciencepub.com

Raman Spectroscopic Studies

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds involving heavier atoms. For organotin sulfides, Raman spectroscopy can effectively probe the Sn-S and Sn-C symmetric stretching modes. While specific Raman data for Stannane, (butylthio)trimethyl- is not extensively documented, analysis of related organotin sulfides and sulfide (B99878) minerals provides expected ranges for these vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organotin compounds in solution. The presence of magnetically active tin isotopes, primarily ¹¹⁹Sn, alongside ¹H and ¹³C, allows for a detailed investigation of the molecular structure and bonding.

Determination of Coordination Geometry and C-Sn-C Angles via NMR Coupling Constants

The magnitude of the two-bond tin-proton coupling constant, ²J(¹¹⁹Sn, ¹H), and the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn, ¹³C), in methyltin compounds are correlated with the C-Sn-C bond angles. This relationship provides a powerful method to estimate the solution-state geometry around the tin atom.

For trimethyltin (B158744) compounds, empirical relationships have been established that link the coupling constants to the C-Sn-C bond angle (θ). An increase in the magnitude of both ²J(¹¹⁹Sn, ¹H) and ¹J(¹¹⁹Sn, ¹³C) generally corresponds to an increase in the s-character of the tin orbitals in the Sn-C bonds, which in turn reflects a larger C-Sn-C bond angle. For tetracoordinate trimethyltin compounds, the C-Sn-C angles are expected to be close to the tetrahedral angle of 109.5°. Deviations from this angle can indicate steric strain or other electronic effects. Computational studies using Density Functional Theory (DFT) have further refined these correlations, providing a robust tool for structural analysis. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the fragmentation pathways of a molecule, which provides valuable structural information. In the mass spectrum of Stannane, (butylthio)trimethyl-, the molecular ion peak [M]⁺ would confirm the molecular formula.

The fragmentation pattern is dictated by the relative bond strengths within the molecule. For organotin compounds, the cleavage of the tin-carbon and tin-sulfur bonds are common fragmentation pathways. The characteristic isotopic distribution of tin, with several stable isotopes, results in a distinctive pattern of peaks for tin-containing fragments, which greatly aids in their identification.

Expected fragmentation pathways for Stannane, (butylthio)trimethyl- would include:

Loss of a methyl radical (•CH₃) to form the [(CH₃)₂SnS(C₄H₉)]⁺ ion.

Loss of a butyl radical (•C₄H₉) to form the [(CH₃)₃SnS]⁺ ion.

Loss of the butylthio radical (•SC₄H₉) to form the trimethyltin cation [(CH₃)₃Sn]⁺.

Cleavage of the tin-sulfur bond to generate fragments corresponding to the butylthio group and the trimethyltin moiety.

The relative abundance of these fragment ions provides insight into the stability of the respective ions and the lability of the different bonds within the molecule.

Mössbauer Spectroscopy for Tin Atom Environment Analysis

Mössbauer spectroscopy, specifically utilizing the 23.8 keV gamma-ray transition of the tin-119 (¹¹⁹Sn) isotope, is a powerful technique for probing the chemical environment of tin atoms in compounds like Stannane, (butylthio)trimethyl-. slideshare.netosti.gov This method provides valuable insights into the oxidation state, coordination number, and local symmetry of the tin center by measuring the hyperfine interactions between the nucleus and its surrounding electrons. rug.nl The key parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). rug.nlufrgs.br

Oxidation State Determination

The isomer shift (δ) in ¹¹⁹Sn Mössbauer spectroscopy is a direct measure of the s-electron density at the tin nucleus and is highly sensitive to the oxidation state of the tin atom. rug.nlufrgs.br The value of δ is reported relative to a standard reference material, typically tin(IV) oxide (SnO₂).

For organotin compounds, the oxidation state can be readily distinguished.

Tin(IV) compounds , such as Stannane, (butylthio)trimethyl-, exhibit isomer shifts typically in the range of 0 to 2.1 mm/s. In these compounds, the tin atom utilizes its 5s and 5p orbitals for bonding.

Tin(II) compounds , in contrast, have a lone pair of 5s electrons, which shields the nuclear charge more effectively. This results in a higher s-electron density at the nucleus and consequently, larger isomer shifts, generally found in the range of 2.5 to 4.1 mm/s.

In Stannane, (butylthio)trimethyl-, the tin atom is formally in the +4 oxidation state, bonded to three methyl groups and one butylthio group. The expected isomer shift would therefore fall squarely within the characteristic range for Sn(IV) compounds. Studies on analogous organotin thiolates confirm this expectation. For instance, related tributyltin thiolates show isomer shifts that are indicative of a tetravalent tin center. rsc.org The precise value of the isomer shift can be influenced by the electronegativity of the groups attached to the tin atom; however, it remains a robust indicator for confirming the Sn(IV) oxidation state. ufrgs.brchemrxiv.org

Quadrupole Splitting and Isomer Shifts

Quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn excited state (I=3/2) and a non-spherically symmetric electric field gradient (EFG) at the nucleus. rug.nlyoutube.com The presence of a quadrupole splitting, observed as a doublet in the Mössbauer spectrum, indicates an imbalance in the p- or d-electron distribution around the tin atom, which is a hallmark of a distorted coordination geometry. illinois.edu

For a molecule like Stannane, (butylthio)trimethyl-, the tin atom is bonded to three identical methyl groups and one distinct butylthio group. This arrangement leads to a non-cubic symmetry around the tin nucleus, generating an EFG and thus resulting in a significant quadrupole splitting. The magnitude of ΔE_Q provides information about the geometry of the tin center.

In organotin(IV) compounds, the relationship between the quadrupole splitting and the coordination number is well-established. For tetracoordinate compounds like Stannane, (butylthio)trimethyl-, where the geometry is a distorted tetrahedron, a distinct quadrupole splitting is expected. The values of both isomer shift and quadrupole splitting for various organotin compounds containing tin-sulfur bonds provide a reference for the expected values for Stannane, (butylthio)trimethyl-. rsc.org

| Compound Type | Typical Isomer Shift (δ) (mm/s vs. SnO₂) | Typical Quadrupole Splitting (ΔE_Q) (mm/s) | Inferred Tin Environment |

| R₃Sn(SR') | 1.20 - 1.60 | 1.30 - 2.00 | 4-coordinate, distorted tetrahedral |

| R₂Sn(SR')₂ | 1.40 - 1.70 | 1.70 - 2.50 | 4-coordinate, distorted tetrahedral |

| Sn(SR)₄ | ~1.20 | 0 | 4-coordinate, symmetrical tetrahedron |

Table based on data for analogous organotin thiolates. rsc.org

The data clearly show that the substitution of alkyl (R) groups with thio-ligands (SR') introduces asymmetry, leading to observable quadrupole splitting. The specific values for Stannane, (butylthio)trimethyl- would depend on the precise bond angles and lengths, but are anticipated to be within the range observed for other R₃Sn(SR') compounds.

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction (XRD) is an indispensable tool for the complete structural elucidation of crystalline solids, providing precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.org For a compound like Stannane, (butylthio)trimethyl-, both single-crystal and powder XRD methods offer complementary information.

Single Crystal X-ray Crystallography for Precise Geometries and Coordination Modes

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. nih.govnih.gov By diffracting X-rays off a single, well-ordered crystal, a unique diffraction pattern is generated that allows for the calculation of the electron density map of the unit cell, and from this, the precise location of each atom. researchgate.net

For Stannane, (butylthio)trimethyl-, a single-crystal XRD analysis would provide:

Precise Bond Lengths and Angles: Unambiguous measurement of the Sn-C and Sn-S bond distances and the C-Sn-C, C-Sn-S, and Sn-S-C bond angles. This data is crucial for understanding the covalent character and steric influences within the molecule.

Coordination Geometry: Definitive confirmation of the coordination number and geometry around the tin atom. For Stannane, (butylthio)trimethyl-, a distorted tetrahedral geometry is expected.

Intermolecular Interactions: Identification of any weak interactions in the crystal lattice, such as van der Waals forces, which dictate the crystal packing.

While a specific crystal structure for Stannane, (butylthio)trimethyl- is not publicly available, data from analogous organotin compounds, such as other stannaimines and organotin carboxylates, demonstrate the power of this technique in defining the coordination sphere of the tin atom. nih.govworktribe.com

| Parameter | Expected Value Range for R₃Sn(SR') |

| Sn-C Bond Length | 2.10 - 2.18 Å |

| Sn-S Bond Length | 2.40 - 2.50 Å |

| C-Sn-C Angle | 110° - 120° |

| C-Sn-S Angle | 95° - 105° |

Table based on typical values from related organotin structures.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline or powdered samples. researchgate.netuni-wuerzburg.de Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. byui.edu This pattern serves as a unique "fingerprint" for a specific crystalline phase. youtube.com

The primary applications of PXRD for a synthesized sample of Stannane, (butylthio)trimethyl- would include:

Phase Identification: Comparing the experimental PXRD pattern to a simulated pattern from single-crystal data (if available) or to a database to confirm the identity of the bulk material. researchgate.net

Purity Assessment: The presence of sharp peaks corresponding to other crystalline phases would indicate impurities in the synthesized sample.

Lattice Parameter Refinement: Although less precise than single-crystal methods, PXRD can be used to determine the unit cell parameters of the material.

PXRD is a crucial quality control technique in synthesis, ensuring that the bulk material is a single, pure phase corresponding to the desired compound. youtube.com

X-ray Absorption Spectroscopy (XANES and EXAFS) for Local Structure

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides information on the local geometric and electronic structure around a specific absorbing atom. wikipedia.orguiowa.edu It is element-specific and can be applied to crystalline and amorphous materials alike. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For Stannane, (butylthio)trimethyl-, probing the Sn K-edge or L-edge would yield detailed information about the tin center.

XANES: The XANES region, which encompasses the absorption edge and the region up to ~50 eV beyond it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge correlates with the oxidation state of the tin atom; a higher oxidation state results in a shift of the edge to higher energy. The features within the XANES spectrum are determined by the local symmetry and the nature of the bonded ligands.

EXAFS: The EXAFS region consists of oscillations extending several hundred eV past the absorption edge. These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can provide highly precise information about the local environment of the tin atom, including:

Coordination Number: The number of atoms in the first coordination shell (in this case, three carbon and one sulfur atom).

Bond Distances: The average distances from the tin atom to its nearest neighbors (Sn-C and Sn-S distances).

Debye-Waller Factors: A measure of the structural and thermal disorder in the coordination shells.

XAS is particularly valuable as it provides a picture of the local structure averaged over all absorbing atoms in the sample, making it an excellent complement to the long-range order information provided by XRD. uiowa.edu

Thermogravimetric Analysis (TGA) for Thermal Behavior and Decomposition Pathways

Extensive searches of scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) data for Stannane, (butylthio)trimethyl-. While research on the thermal properties of various organotin compounds and metal sulfides exists, detailed studies focusing on the thermal decomposition pathways and behavior of this particular compound are not publicly available.

General information on related compounds suggests that the thermal stability of organotin thiolates can be influenced by the nature of the organic groups attached to the tin atom and the sulfur atom. For instance, studies on other organotin compounds have investigated their decomposition as precursors for the formation of tin sulfide materials. However, without specific TGA data for Stannane, (butylthio)trimethyl-, a detailed analysis of its thermal behavior, including onset of decomposition, temperature of maximum weight loss, and final residual mass, cannot be provided.

Conductivity Measurements for Coordination Compound Characterization

Specific data regarding the conductivity measurements of Stannane, (butylthio)trimethyl-, or its coordination compounds, are not available in the reviewed literature. The electrical properties of organotin compounds can vary widely depending on their structure and the presence of coordinating ligands. While some organotin complexes have been investigated for their potential as semiconductors or in other electronic applications, no such studies were found for Stannane, (butylthio)trimethyl-.

The conductivity of a coordination compound provides insight into the nature of the bonding and the degree of ionization in solution or in the solid state. For instance, molar conductivity measurements can help distinguish between ionic and non-ionic complexes. However, in the absence of experimental data for Stannane, (butylthio)trimethyl-, its electrical properties and the nature of its potential coordination compounds remain uncharacterized.

Catalytic Applications and Roles in Advanced Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille coupling is a cornerstone of organic synthesis, involving the palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide. This reaction is a powerful and versatile tool for creating new carbon-carbon bonds. The general catalytic cycle proceeds through three fundamental steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation from the organotin reagent to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Despite the broad utility of organostannanes in Stille couplings, a detailed review of scientific literature did not yield specific research findings or examples of Stannane, (butylthio)trimethyl- being employed in this reaction. The transfer group in a Stille reaction is typically an sp²-hybridized carbon moiety, such as a vinyl or aryl group, and the role the butylthio ligand would play in such a reaction with this specific compound is not documented in the available sources.

Utility in Carbon-Carbon Bond Formation

The primary utility of the Stille reaction lies in its ability to form C-C bonds between various carbon frameworks, including sp²-sp², sp²-sp³, and sp²-sp connections. This versatility has made it a favored method in the synthesis of complex organic molecules, polymers, and materials. The reaction generally shows good tolerance for a wide range of functional groups on both coupling partners. However, there are no specific documented instances or research findings detailing the utility of Stannane, (butylthio)trimethyl- for carbon-carbon bond formation via this mechanism.

Double Arylation and Derivatization Strategies

Advanced applications of cross-coupling reactions include sequential or double derivatization strategies, such as double arylation, to construct complex molecular architectures. While palladium-catalyzed methods are central to these strategies, literature searches did not provide any information regarding the use of Stannane, (butylthio)trimethyl- in double arylation or related derivatization techniques.

Hydrothiolation Reactions

Hydrothiolation, the addition of a thiol S-H bond across an unsaturated C-C bond (alkene or alkyne), is a fundamental method for synthesizing thioethers. While various metal and radical-based methods exist to catalyze this transformation, there is no available scientific literature describing the application or catalytic activity of Stannane, (butylthio)trimethyl- in hydrothiolation reactions.

Role in the Synthesis of Inorganic Nanomaterials (e.g., Tin Sulfide (B99878) Nanoparticles)

Tin sulfide (SnS) is a promising semiconductor material for applications in photovoltaics and optoelectronics. The synthesis of tin sulfide nanoparticles is an active area of research, with methods including chemical bath deposition, hydrothermal routes, and the use of single-source precursors. Single-source precursors, which contain both tin and sulfur in one molecule, such as certain diorganotin dithiocarbamate (B8719985) complexes, can offer a controlled route to SnS thin films and nanoparticles upon decomposition.

Given its structure containing both a tin atom and a sulfur atom, Stannane, (butylthio)trimethyl- could plausibly serve as a single-source precursor for SnS nanomaterials. However, a review of the pertinent scientific literature found no studies that report its use for the synthesis of tin sulfide nanoparticles or other inorganic nanomaterials.

Catalytic Activity in Organic Transformations

The catalytic activity of organotin compounds extends beyond cross-coupling to other areas of organic synthesis, often leveraging the Lewis acidic nature of the tin center.

Lewis Acid Catalysis in Specific Chemical Conversions

Organotin(IV) compounds can function as Lewis acid catalysts. Their catalytic properties stem from the ability of the tin atom to coordinate with Lewis basic functional groups, such as the carbonyl oxygen of an ester, thereby increasing the electrophilicity of the carbonyl carbon and activating it toward nucleophilic attack. This principle has been applied in reactions like transesterification and esterification. Furthermore, certain cationic tin complexes have proven to be robust Lewis acids for catalytic hydrogenation.

While the principle of Lewis acid catalysis by tin compounds is well-established, no specific research was found that investigates or demonstrates the use of Stannane, (butylthio)trimethyl- as a Lewis acid catalyst in any specific chemical conversions.

Stereoselective Catalysis in Complex Molecule Synthesis

There is a significant lack of published research detailing the use of Stannane, (butylthio)trimethyl- as a catalyst in stereoselective synthesis. While general methodologies for stereoselective reactions exist, the specific contribution or efficacy of this compound has not been a subject of focused study in the available literature. Consequently, no data on its performance, substrate scope, or the stereochemical outcomes of reactions it might catalyze could be retrieved.

Applications in Optoelectronic and Photovoltaic Materials Science

Similarly, the exploration of Stannane, (butylthio)trimethyl- in the realm of materials science, specifically for optoelectronic and photovoltaic applications, appears to be a nascent or uninvestigated area.

Non-Linear Optical (NLO) Properties and White Light Generation

No studies concerning the non-linear optical (NLO) properties of Stannane, (butylthio)trimethyl- were found. The investigation of a material's NLO properties is crucial for its application in technologies like optical switching and frequency conversion, and the potential for this compound to contribute to white light generation has not been explored in the reviewed literature.

Design of Functional Materials

The design and synthesis of functional materials often rely on molecules with specific, well-characterized properties. The absence of foundational research into the physical and chemical characteristics of Stannane, (butylthio)trimethyl- precludes a discussion of its role in the rational design of new materials.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Strategies

The historical synthesis of organotin compounds has often relied on methods that are effective but pose environmental and safety challenges. Traditional methods, such as the use of Grignard reagents with tin halides like tin tetrachloride, are solvent-intensive and can be expensive for industrial-scale production. lupinepublishers.com Similarly, redistribution reactions, while useful, contribute to complex process streams. wikipedia.org

Future research is heavily focused on creating more sustainable and "green" synthetic pathways. Key areas of development include:

Direct Synthesis: Significant efforts have been made to develop methods for the direct reaction of metallic tin with organic halides. researchgate.net While commercially successful for specific compounds like dimethyltin (B1205294) dichloride, expanding this approach to a wider range of organotin compounds is a major research goal. researchgate.net This would reduce the number of synthetic steps and the use of hazardous intermediate reagents.

Alternative Alkylating Agents: Research into using less hazardous and more cost-effective alkylating agents than traditional organo-magnesium or -aluminum compounds is ongoing. lupinepublishers.comresearchgate.net The goal is to create processes that are both economically viable and environmentally benign.

Catalytic Routes: The development of catalytic methods for the synthesis of organotin compounds could dramatically improve efficiency and reduce waste. This includes exploring hydrostannylation, the metal-catalyzed addition of tin hydrides across unsaturated substrates, which offers a highly atom-economical route to functionalized organotins. wikipedia.org

Renewable Feedstocks: A long-term ambition in sustainable chemistry is the use of renewable feedstocks. numberanalytics.com Future research may explore pathways to derive the organic moieties for organotin compounds from bio-based sources rather than petrochemicals.

Table 1: Comparison of Synthetic Strategies for Organotin Compounds

| Strategy | Traditional Method (e.g., Grignard) | Emerging Sustainable Approach |

| Starting Materials | Organohalides, Magnesium, Tin Tetrachloride lupinepublishers.com | Metallic Tin, Organic Halides (Direct) researchgate.net |

| Key Advantages | Well-established, versatile wikipedia.org | Fewer steps, potentially lower cost researchgate.net |

| Key Disadvantages | Large solvent volumes, expensive lupinepublishers.com | Limited commercial success to date researchgate.net |

| Environmental Impact | High waste generation | Reduced waste, fewer hazardous reagents |

Integration with Machine Learning and Artificial Intelligence for Synthesis Planning

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules and materials are discovered and synthesized. acs.orgnih.gov For a field as complex as organometallic chemistry, these tools offer a path to accelerate development significantly.

Property Prediction: AI and machine learning (ML) models are being developed to predict the physical, chemical, and biological properties of compounds based on their structure. bme.huacs.org For organotin compounds, this could mean rapidly screening virtual libraries of potential new molecules for desired catalytic activity, stability, or material properties without the need for initial synthesis and testing. chemrxiv.orgrsc.org This approach has already shown promise for predicting properties of hydrocarbons and other organic materials. bme.hursc.org

Computer-Aided Synthesis Planning (CASP): One of the most exciting applications of AI in chemistry is in planning synthetic routes. acs.orgnih.gov ML models trained on vast databases of known reactions can propose viable, multi-step pathways to complex target molecules. researchgate.net This technology can be adapted to the specific reaction types found in organotin chemistry, suggesting novel and efficient ways to synthesize compounds like Stannane, (butylthio)trimethyl-.

Accelerating Discovery: Generative AI models can design novel molecular structures from scratch that are optimized for a specific function. chemrxiv.orgyoutube.com Combined with ML models that predict properties and synthesis routes, these tools can create a fully automated, in-silico workflow for discovering the next generation of organotin catalysts and materials. youtube.comnih.gov This AI-driven approach can explore the vast chemical space of organotin compounds far more rapidly than is possible with traditional experimental methods alone. chemrxiv.org The future of organocatalysis, in general, is seen to be tightly integrated with machine learning for catalyst design and optimization. numberanalytics.com

Interdisciplinary Research with Advanced Materials Science

The unique properties of organotin compounds make them valuable components in advanced materials. researchgate.net Their role as PVC stabilizers is a classic example, where they prevent polymer degradation by scavenging hydrogen chloride and addressing unstable sites in the polymer structure. wikipedia.orgnih.govlupinepublishers.com

Future research will expand on these foundations, integrating organotin chemistry more deeply with materials science.

Functional Materials: There is growing interest in organotin compounds for applications in optoelectronics and sensing. researchgate.net Fluorescent organotin compounds, for example, have potential uses in sensing devices and bioimaging. researchgate.net Research into organotin derivatives with Schiff bases has highlighted their potential in the design of materials for solar cells and as dyes for cancer cell detection. nih.gov

Precursors for Nanomaterials: Organotin compounds can serve as molecular precursors for the synthesis of tin-based nanomaterials, such as tin oxide (SnO₂), which has applications in gas sensors, transparent conductive films, and catalysts. wikipedia.org For example, n-butyltin trichloride (B1173362) is used to produce tin dioxide layers on glass via chemical vapor deposition. wikipedia.org

Hybrid Materials: The creation of hybrid organic-inorganic materials is a major trend in materials science. Organotin compounds can be incorporated into polymers or other matrices to create materials with enhanced properties, such as improved thermal stability, UV resistance, or specific catalytic functions. uobabylon.edu.iq Research into organotin complexes as photostabilizers shows they can protect materials from degradation by absorbing UV radiation and scavenging free radicals. uobabylon.edu.iq

Metal-Organic Frameworks (MOFs): While a distinct class of materials, the principles of coordination chemistry that govern organotin complexes are relevant to MOFs. The integration of AI to predict the properties and synthetic pathways for MOFs demonstrates a workflow that could be adapted for designing novel, functional organotin-based materials and polymers. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (butylthio)trimethylstannane, and how can reaction conditions be controlled to minimize decomposition?

- Methodological Answer : The compound can be synthesized via in situ trapping methods using lithium diisopropylamide (LDA) and chloro(trimethyl)stannane under strict inert conditions (argon/nitrogen atmosphere). Reaction stoichiometry should maintain a slight excess of LDA to ensure complete deprotonation and minimize side reactions. Temperature control (typically -78°C to 0°C) is critical to prevent premature decomposition. Post-synthesis, rapid purification via low-temperature vacuum distillation or column chromatography under anhydrous conditions is recommended .

Q. What spectroscopic techniques are most effective for characterizing (butylthio)trimethylstannane, and how can data interpretation address structural ambiguities?

- Methodological Answer :

- 119Sn-NMR : Provides direct insight into the tin coordination environment. Chemical shifts between δ -50 to -200 ppm are typical for trialkyltin derivatives. Compare with literature values (e.g., tetraaryl stannanes δ -100 to -300 ppm) to confirm substitution patterns .

- FTIR : Bending and stretching modes of Sn-S (500–600 cm⁻¹) and Sn-C (450–550 cm⁻¹) bonds help identify functional groups. Resolve overlaps using high-resolution FTIR (≤0.005 cm⁻¹) and reference monoisotopic spectra .

- Mass Spectrometry (TOF-MS) : Fragmentation patterns (e.g., loss of butylthio or methyl groups) validate molecular structure. Cross-reference with synthetic intermediates to rule out impurities .

Q. What are the critical safety protocols for handling (butylthio)trimethylstannane given its toxicity and instability?

- Methodological Answer :

- Containment : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation (OSHA PEL: 0.1 mg Sn/m³).

- Decomposition Mitigation : Store at ≤ -20°C under inert gas. Avoid contact with air/moisture to prevent exothermic decomposition into Sn oxides and H2S.

- Emergency Procedures : In case of exposure, administer oxygen (if inhaled) and chelation therapy (e.g., dimercaprol) for systemic toxicity. Analyze spills via NIOSH Method 5504 for organotin compounds .

Advanced Research Questions

Q. How do steric and electronic effects of the butylthio group influence the reactivity of (butylthio)trimethylstannane compared to other trialkylstannanes?

- Methodological Answer : The butylthio group’s electron-withdrawing nature reduces tin’s electrophilicity, slowing transmetallation reactions. Steric hindrance from the bulky thioether moiety can be quantified using Tolman’s cone angle measurements. Compare reaction rates with analogous trimethylstannanes (e.g., SnMe3X) in nucleophilic substitutions or cross-couplings. Computational DFT studies (e.g., Gibbs free energy of activation) further elucidate steric vs. electronic contributions .

Q. What methodologies enable real-time monitoring of (butylthio)trimethylstannane decomposition, and how can kinetic parameters be accurately determined?

- Methodological Answer :

- In Situ FTIR : Track Sn-H (≈1850 cm⁻¹) and Sn-S bond degradation under controlled temperatures. Use Arrhenius plots to derive activation energy (Ea) for decomposition .

- Gas Chromatography (GC-MS) : Quantify H2 and volatile tin byproducts (e.g., SnH4) to establish decomposition pathways.

- Thermogravimetric Analysis (TGA) : Correlate mass loss profiles with temperature ramps to identify critical stability thresholds .

Q. Which computational approaches are validated for modeling the electronic structure and reaction pathways of (butylthio)trimethylstannane?

- Methodological Answer :

- DFT Calculations : Use B3LYP/def2-TZVP to optimize geometry and calculate frontier orbitals. Compare Sn-S bond dissociation energies with experimental pyrolysis data .

- MD Simulations : Simulate decomposition dynamics in silico (e.g., ReaxFF force fields) to predict byproduct formation under varying humidity/temperature conditions .

Q. How can contradictory reports on the stability of (butylthio)trimethylstannane under varying conditions be resolved through systematic experimental design?

- Methodological Answer : Design a matrix of controlled experiments varying:

- Atmosphere : Compare stability in N2 vs. O2-rich environments using manometric pressure sensors.

- Solvent Effects : Test decomposition rates in polar (e.g., THF) vs. nonpolar (hexane) solvents.

- Catalytic Traces : Introduce controlled amounts of transition metals (e.g., Fe, Cu) to assess catalytic decomposition. Statistical analysis (ANOVA) identifies dominant factors, while in situ Raman spectroscopy captures intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.